An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6)
An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and toxicological profile of 4-Amino-2-nitrophenol (CAS No. 119-34-6). This compound, a key intermediate in the synthesis of dyes and pigments, has also garnered attention for its biological activities and potential toxicological implications. This document summarizes key quantitative data in structured tables, outlines detailed methodologies for relevant experiments, and includes visualizations of its metabolic activation pathway.
Chemical and Physical Properties
4-Amino-2-nitrophenol is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups attached to a benzene (B151609) ring.[1] It typically appears as a dark red to brown crystalline powder.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2-nitrophenol is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Melting Point | 125-127 °C | [4] |
| Boiling Point | 322.46 °C (rough estimate) | [4] |
| Density | ~1.43 g/cm³ | [5] |
| pKa | 7.90 ± 0.14 | [4] |
| logP (Octanol-Water Partition Coefficient) | 0.96 | [6] |
| Water Solubility | <0.1 mg/mL at 21 °C | [4] |
| Appearance | Dark red plates, needles, or reddish-purple powder | [4] |
Spectral Data
The spectral characteristics of 4-Amino-2-nitrophenol are crucial for its identification and quantification.
| Spectral Data Type | Key Features | Reference |
| UV-Vis (in Methanol) | λmax: 234 nm | [6] |
| ¹H NMR | Spectrum available | [3] |
| ¹³C NMR | Spectrum available | [6] |
| IR | Spectrum available | [6] |
| Mass Spectrometry | Spectrum available | [6] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of 4-Amino-2-nitrophenol.
Synthesis of Aminonitrophenols (Adapted from a similar synthesis)
While a specific protocol for 4-Amino-2-nitrophenol was not explicitly found, a general method for the synthesis of a related compound, 2-amino-4-nitrophenol, by the partial reduction of 2,4-dinitrophenol (B41442) is described and can be adapted.[7] This process typically involves the selective reduction of one nitro group in the presence of another.
Materials:
-
2,4-dinitrophenol
-
Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide
-
Solvent (e.g., aqueous ethanol)
-
Acid for precipitation (e.g., acetic acid)
Procedure:
-
Dissolve 2,4-dinitrophenol in a suitable solvent system.
-
Slowly add a solution of the reducing agent (e.g., sodium sulfide) to the reaction mixture while carefully controlling the temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the formation of the product and the consumption of the starting material.
-
Upon completion, the reaction mixture is typically filtered to remove any insoluble byproducts.
-
The product is then precipitated from the filtrate by acidification.
-
The resulting solid is collected by filtration, washed, and dried.
Purification by Recrystallization
Purification of the crude product can be achieved by recrystallization.[8]
Procedure:
-
Dissolve the crude 4-Amino-2-nitrophenol in a minimum amount of a suitable hot solvent. Potential solvents include aqueous ethanol (B145695), chloroform, or benzene.[8]
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods
HPLC is a common method for the quantification of 4-Amino-2-nitrophenol, particularly in cosmetic products like hair dyes.[2][9][10]
Method 1: Isocratic HPLC [9]
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 50% Acetonitrile, 50% Water with 0.1% H₂SO₄
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
Sample Preparation for Hair Dyes: [11]
-
Accurately weigh approximately 0.5 g of the hair dye sample.
-
Extract the sample with 10 mL of a 70% ethanol solution containing sodium bisulfite via ultrasonication for 15 minutes.
-
Dilute the extract with the sodium bisulfite solution.
-
Filter the solution through a 0.45-µm syringe filter before injection.
TLC is a rapid and cost-effective method for the qualitative analysis of 4-Amino-2-nitrophenol.[4]
-
Stationary Phase: Silica gel G plates[4]
-
Mobile Phase: A variety of solvent systems can be employed depending on the desired separation. A common mobile phase for separating aminophenols is a mixture of a polar organic solvent and a base, such as 1-propanol:ammonium hydroxide (B78521) (7:3, v:v).[12]
-
Visualization: The separated spots can be visualized under UV light or by staining with a suitable reagent, such as ninhydrin (B49086) for the amino group.
Biological Activity and Toxicology
4-Amino-2-nitrophenol is primarily used as a component in hair dyes.[4] However, it has been classified as a suspected carcinogen.[4]
Metabolic Activation and Genotoxicity
The carcinogenicity of 4-Amino-2-nitrophenol is believed to stem from its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations.[13] The metabolic pathway involves the reduction of the nitro group and potential N-acetylation or N-hydroxylation of the amino groups.
Carcinogenicity
Studies have shown that 4-Amino-2-nitrophenol can induce transitional cell carcinomas of the urinary bladder in male rats.[4] It is listed as a chemical known to the state of California to cause cancer.[6]
Safety and Handling
4-Amino-2-nitrophenol is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] It is also a suspected mutagen. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Amino-2-nitrophenol is a chemical with significant industrial applications, particularly in the dye industry. This guide has provided a detailed overview of its chemical and physical properties, along with experimental protocols for its synthesis, purification, and analysis. The toxicological data, especially concerning its metabolic activation and carcinogenicity, underscore the importance of safe handling procedures. Further research into its biological mechanisms of action will continue to be an area of interest for toxicologists and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column with Cromite™ | SIELC Technologies [sielc.com]
- 11. biorxiv.org [biorxiv.org]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]






